An In-depth Technical Guide to Benzyl 3-oxoazepane-1-carboxylate
An In-depth Technical Guide to Benzyl 3-oxoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that can serve as versatile building blocks for the synthesis of new therapeutic agents. Among these, saturated nitrogen-containing heterocycles are of paramount importance due to their prevalence in a vast array of biologically active compounds. This guide focuses on a specific, yet significant, member of this class: Benzyl 3-oxoazepane-1-carboxylate. While not as extensively documented as some of its smaller ring counterparts, this seven-membered azepane derivative holds considerable potential for the development of innovative pharmaceuticals. This document aims to provide a comprehensive overview of its chemical identity, potential synthetic routes, and prospective applications in drug discovery, serving as a valuable resource for researchers in the field.
Chemical Identity and Nomenclature
Benzyl 3-oxoazepane-1-carboxylate is a heterocyclic organic compound featuring an azepane ring system. The nitrogen atom of the azepane is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry. The presence of a ketone functional group at the 3-position of the azepane ring introduces a key site for further chemical modifications.
Table 1: Chemical Identifiers
| Identifier | Value |
| Systematic Name | Benzyl 3-oxoazepane-1-carboxylate |
| CAS Number | 1025828-21-0[1][2] |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
Synonyms and Alternative Names
In scientific literature and chemical supplier catalogs, Benzyl 3-oxoazepane-1-carboxylate may be referred to by several alternative names. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound.
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N-Cbz-3-oxoazepane
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1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, phenylmethyl ester[3][4]
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N-Cbz-3-azepanone
It is noteworthy that while the benzyloxycarbonyl group is often abbreviated as "Cbz" or "Z", these abbreviations are more common in the context of amino acid chemistry. In broader chemical literature, the full name is often used for clarity. To date, no specific trade names for this compound have been identified in the public domain.
Synthesis and Chemical Properties
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-protected cyclic ketones is the Dieckmann condensation of an appropriate amino diester. For Benzyl 3-oxoazepane-1-carboxylate, a potential precursor would be a suitably protected amino acid derivative with a pendant ester chain that can undergo intramolecular cyclization.
A thesis detailing the synthesis of the isomeric Benzyl 2-oxoazepane-1-carboxylate utilized a method involving the treatment of caprolactam with n-butyllithium followed by the addition of benzyl chloroformate.[5] A similar approach starting from a modified caprolactam could potentially yield the 3-oxo derivative.
Another general approach involves the ring-closing metathesis of an appropriate diene, followed by functional group manipulation. However, for a molecule of this scale, intramolecular condensation reactions are often more efficient.
Hypothetical Experimental Protocol (Based on related syntheses):
Objective: To synthesize Benzyl 3-oxoazepane-1-carboxylate.
Materials:
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Precursor amino diester (e.g., a derivative of 2-aminopimelic acid)
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Strong base (e.g., sodium ethoxide, potassium tert-butoxide)
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Anhydrous solvent (e.g., toluene, tetrahydrofuran)
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Benzyl chloroformate
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Aqueous acid (e.g., hydrochloric acid)
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Organic extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Protection of the Amino Group: The starting amino diester is first protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amino diester with benzyl chloroformate in the presence of a mild base.
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Intramolecular Cyclization (Dieckmann Condensation): The Cbz-protected diester is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is then added portion-wise at a suitable temperature (often cooled to 0°C or below) to promote the intramolecular condensation. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Decarboxylation: Upon completion, the reaction is quenched by the addition of an aqueous acid. This protonates the enolate formed during the condensation and facilitates the decarboxylation of the resulting β-keto ester upon heating.
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Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Benzyl 3-oxoazepane-1-carboxylate.
Causality behind Experimental Choices:
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Anhydrous Conditions: The use of a strong base necessitates anhydrous conditions to prevent quenching of the base and unwanted side reactions.
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Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of the reagents and intermediates by atmospheric oxygen and moisture.
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Choice of Base: The choice of a strong, non-nucleophilic base is critical to favor the intramolecular condensation over intermolecular reactions or reactions with the ester groups.
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Acidic Work-up: The acidic work-up is essential for both neutralizing the base and for promoting the decarboxylation step.
Spectroscopic Characterization
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
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Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons of the benzyl group.
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Benzylic Protons: A singlet or a pair of doublets around 5.1-5.3 ppm for the -CH₂- protons of the benzyl group.
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Azepane Ring Protons: A series of multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the methylene protons of the azepane ring. The protons adjacent to the nitrogen and the ketone will be the most downfield.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
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Carbonyl Carbon (Ketone): A signal in the range of 200-210 ppm.
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Carbonyl Carbon (Carbamate): A signal around 155-160 ppm.
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Aromatic Carbons: Signals in the range of 127-137 ppm.
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Benzylic Carbon: A signal around 67-70 ppm.
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Azepane Ring Carbons: Signals in the aliphatic region (20-60 ppm).
Expected IR (Infrared) Spectroscopy Data:
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C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.
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C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.
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C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Applications in Drug Discovery and Development
While direct applications of Benzyl 3-oxoazepane-1-carboxylate are not extensively documented, its structural motifs suggest significant potential as a scaffold in medicinal chemistry. The azepane ring is a key component in a number of approved drugs and clinical candidates, and the presence of a ketone offers a handle for a variety of chemical transformations.
Role as a Versatile Building Block
The true value of Benzyl 3-oxoazepane-1-carboxylate lies in its utility as a versatile intermediate. The ketone functionality can be readily transformed into other functional groups, allowing for the synthesis of a diverse library of compounds.
Diagram 1: Potential Chemical Transformations of Benzyl 3-oxoazepane-1-carboxylate
Caption: Potential synthetic pathways from Benzyl 3-oxoazepane-1-carboxylate.
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Reductive Amination: The ketone can be converted to a primary or secondary amine, introducing a basic center which is often crucial for biological activity.
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Reduction: Reduction of the ketone to a secondary alcohol provides a new stereocenter and a hydrogen bond donor/acceptor.
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Wittig Reaction and Knoevenagel Condensation: These reactions allow for the introduction of carbon-carbon double bonds, which can be further functionalized.
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Formation of Spirocycles and Fused Rings: The ketone provides a reactive site for the construction of more complex polycyclic systems, which are of great interest in exploring new chemical space.[5]
Potential Therapeutic Areas
Based on the biological activities of other azepane-containing molecules, derivatives of Benzyl 3-oxoazepane-1-carboxylate could be explored for a variety of therapeutic applications, including:
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Central Nervous System (CNS) Disorders: The azepane scaffold is present in several CNS-active drugs.
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Oncology: The benzyl group is a known pharmacophore in some anti-cancer compounds, and novel heterocyclic scaffolds are constantly being explored for their anti-proliferative activities.[6]
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Infectious Diseases: Heterocyclic compounds are a rich source of antibacterial and antiviral agents.
The Cbz protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing access to the free secondary amine for further derivatization.
Conclusion
Benzyl 3-oxoazepane-1-carboxylate represents a valuable, yet under-explored, building block for medicinal chemistry and drug discovery. Its seven-membered heterocyclic core, combined with the synthetically versatile ketone functionality and the stable Cbz protecting group, offers a platform for the generation of diverse and complex molecular architectures. While detailed synthetic protocols and specific biological applications are yet to be widely published, the foundational chemical principles and the known utility of related scaffolds strongly suggest that this compound will be a valuable tool for researchers aiming to develop the next generation of therapeutic agents. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential.
References
- He, L., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 10(42), 25065-25072.
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White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved February 2, 2026, from [Link]
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White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved February 2, 2026, from [Link]
Sources
- 1. Benzyl 3-oxoazepane-1-carboxylate,(CAS# 1025828-21-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. parchem.com [parchem.com]
- 3. 112785-42-9 | MFCD00238483 | Z-Lys-Nh2 HCl [aaronchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

